molecular formula C6H8ClNO3 B14002163 4-Aminobenzene-1,2,3-triol;hydrochloride CAS No. 7303-36-8

4-Aminobenzene-1,2,3-triol;hydrochloride

Cat. No.: B14002163
CAS No.: 7303-36-8
M. Wt: 177.58 g/mol
InChI Key: BPOCRZKGNUUKIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzene-1,2,3-triol;hydrochloride typically involves the reduction of 4-nitropyrogallol. The process begins with the nitration of pyrogallol to form 4-nitropyrogallol, which is then reduced using reducing agents such as sodium sulfite or iron sulfide in the presence of hydrochloric acid. The reaction conditions include maintaining an appropriate temperature to ensure the complete reduction of the nitro group to an amino group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzene-1,2,3-triol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminobenzene-1,2,3-triol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1,2,3-triol;hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the hydroxyl groups can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

7303-36-8

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

4-aminobenzene-1,2,3-triol;hydrochloride

InChI

InChI=1S/C6H7NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,8-10H,7H2;1H

InChI Key

BPOCRZKGNUUKIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)O)O)O.Cl

Origin of Product

United States

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